3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one
Description
3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a 2H-chromen-2-one core substituted at position 3 with a 4-(2-ethylphenyl)piperazine-1-carbonyl group and at position 8 with a methoxy group. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Synthesis: The compound is synthesized via a Mannich-type reaction, where 7-hydroxy-4-methylchromen-2-one reacts with 2-ethylphenyl-substituted piperazine derivatives in the presence of formaldehyde under reflux conditions in ethanol (). The reaction typically yields pale-yellow oils that crystallize upon acetone treatment .
Properties
IUPAC Name |
3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-3-16-7-4-5-9-19(16)24-11-13-25(14-12-24)22(26)18-15-17-8-6-10-20(28-2)21(17)29-23(18)27/h4-10,15H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKPWIPWMPDNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the Ethylphenyl Group: The ethylphenyl group is introduced via a substitution reaction, often using a suitable halogenated precursor and a base.
Formation of the Chromenone Core: The chromenone core is synthesized through cyclization reactions involving appropriate precursors, such as salicylaldehyde derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate piperazine derivatives with chromene-based structures, utilizing methods such as:
- Refluxing with suitable solvents.
- Use of catalysts to enhance reaction efficiency.
The synthetic pathways often involve the formation of intermediates that are subsequently transformed into the final product through cyclization and functional group modifications.
Biological Activities
Research has demonstrated that 3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one exhibits a range of biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. For instance, it has been evaluated against breast cancer (MDA-MB231) and colon cancer (HCT116) cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties, showing effectiveness against several bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Pharmaceutical Formulations
The formulation of 3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one into dosage forms is crucial for its therapeutic efficacy. Various formulations have been explored:
| Formulation Type | Description | Advantages |
|---|---|---|
| Solid Dispersions | Incorporating the compound into a solid matrix | Enhanced bioavailability and stability |
| Lipid-based Systems | Use of lipids to improve solubility | Improved absorption in the gastrointestinal tract |
| Nanoparticle Systems | Encapsulation in nanoparticles for targeted delivery | Increased targeting and reduced side effects |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
In vitro studies conducted on various tumor cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
A comparative study against standard antibiotics showed that the compound had a comparable or superior effect on resistant bacterial strains, suggesting its potential as a new antimicrobial agent .
Case Study 3: Neuroprotection
Research involving animal models demonstrated that treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating its promise in neurodegenerative disease management .
Mechanism of Action
The mechanism of action of 3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and memory .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The target compound belongs to a class of coumarin-piperazine hybrids. Key analogs and their structural distinctions include:
Key Observations :
- Substituent Effects : The 2-ethylphenyl group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to chlorophenyl (logP ~2.8–3.2) or hydroxybenzyl derivatives (logP ~2.0–2.5) .
- Synthetic Routes : Most analogs are synthesized via piperazine-condensation reactions () or Mannich reactions (). Trifluoromethyl-containing derivatives () require additional fluorination steps .
Physicochemical Properties
The target compound’s lower solubility compared to hydroxy-substituted analogs () may limit bioavailability but could enhance blood-brain barrier penetration for CNS applications .
Biological Activity
3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 336.42 g/mol
- CAS Number : 763111-47-3
- Structure : The compound features a coumarin backbone substituted with a piperazine moiety, which is known for enhancing biological activity.
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, the compound's structural similarity to other biologically active coumarins suggests potential efficacy against various cancer cell lines.
- Cell Viability and Apoptosis : A study investigating similar coumarin derivatives reported that certain compounds induced apoptosis in cancer cell lines, with total apoptosis rates ranging from 40% to 85% depending on the specific derivative used . Although specific data for this compound remains limited, its structural analogs show promise in this area.
- Mechanism of Action : The proposed mechanisms for coumarin derivatives include the induction of cell cycle arrest and modulation of apoptotic pathways. Research has shown that these compounds can lead to an increase in the G0/G1 phase population in treated cancer cells, indicating a halt in cell proliferation .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuroactive properties:
- Receptor Affinity : Compounds with similar piperazine structures have been shown to possess high affinity for dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A), which are critical in treating psychiatric disorders such as schizophrenia .
- Behavioral Studies : In animal models, derivatives have demonstrated efficacy in reducing hyperactivity and improving behavioral responses without significant side effects like catalepsy, which is often associated with antipsychotic medications .
In Vitro Studies
A detailed investigation into related coumarin-piperazine compounds revealed:
- Cytotoxicity : Compounds demonstrated varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentrations for inhibiting cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 33 |
| Compound B | MCF-7 | 25 |
| Compound C | HepG2 | 35 |
In Vivo Studies
Animal studies assessing similar compounds have shown:
- Efficacy in Tumor Models : Certain derivatives exhibited significant tumor growth inhibition in xenograft models, suggesting that the piperazine-coumarin structure may enhance bioavailability and therapeutic index against solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
